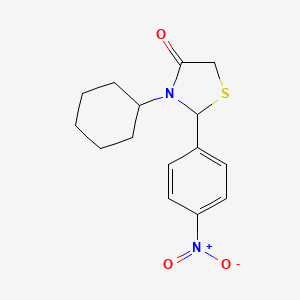

![molecular formula C22H18BrN7 B11682452 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(2E)-2-(3-bromobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine est un composé organique complexe appartenant à la classe des dérivés de la triazine. Ce composé est caractérisé par la présence d'un cycle triazine, qui est un cycle à six chaînons contenant trois atomes d'azote. Le composé présente également un groupe bromobenzylidène et deux groupes diphénylamine, ce qui en fait une molécule d'intérêt dans divers domaines de la recherche chimique et pharmaceutique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 6-[(2E)-2-(3-bromobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine implique généralement les étapes suivantes :

Formation du cycle triazine : Le cycle triazine est formé par une réaction de cyclisation impliquant le chlorure de cyanurique et des dérivés de l'aniline.

Introduction du groupe bromobenzylidène : Le groupe bromobenzylidène est introduit par une réaction de condensation entre le 3-bromobenzaldéhyde et l'hydrate d'hydrazine.

Réaction de couplage : L'étape finale implique le couplage du dérivé bromobenzylidène hydrazine avec le cycle triazine, généralement dans des conditions basiques et à des températures élevées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, la synthèse automatisée et un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la fraction hydrazine, conduisant à la formation de composés azo.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe bromobenzylidène, le convertissant en un groupe benzyle.

Substitution : Le cycle triazine peut subir des réactions de substitution nucléophile, où les atomes de chlore peuvent être remplacés par divers nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcools sont couramment utilisés en conditions basiques.

Principaux produits

Oxydation : Composés azo.

Réduction : Dérivés du benzyle.

Substitution : Divers dérivés de la triazine substituée.

4. Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination pour la catalyse.

Science des matériaux : Il est utilisé dans la synthèse de matériaux avancés, notamment des polymères et des nanomatériaux.

Biologie et médecine

Agents antimicrobiens : Le composé a montré un potentiel en tant qu'agent antimicrobien contre diverses souches bactériennes et fongiques.

Recherche sur le cancer : Il est étudié pour ses propriétés anticancéreuses potentielles, en particulier pour cibler des lignées cellulaires cancéreuses spécifiques.

Industrie

Colorants et pigments : Le composé est utilisé dans la production de colorants et de pigments en raison de son chromophore stable.

Agriculture : Il est étudié comme un herbicide et un pesticide potentiel.

5. Mécanisme d'action

Le mécanisme d'action de 6-[(2E)-2-(3-bromobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine implique son interaction avec diverses cibles moléculaires. Dans les applications antimicrobiennes, il perturbe l'intégrité de la membrane cellulaire des microbes, entraînant la lyse cellulaire. Dans la recherche sur le cancer, il interfère avec le processus de réplication de l'ADN, induisant l'apoptose dans les cellules cancéreuses. La capacité du composé à former des complexes stables avec des ions métalliques joue également un rôle dans son activité catalytique.

Applications De Recherche Scientifique

6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Mécanisme D'action

The mechanism of action of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromophenyl and diphenyl groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The triazine core plays a crucial role in stabilizing the compound’s structure and enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

Composés similaires

- 6-[(2E)-2-(4-diméthylaminobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine

- 2-(2-bromophényl)-4,6-diphényl-1,3,5-triazine

Singularité

- Groupe bromobenzylidène : La présence du groupe bromobenzylidène dans 6-[(2E)-2-(3-bromobenzylidène)hydrazinyl]-N,N’-diphényl-1,3,5-triazine-2,4-diamine confère des propriétés électroniques uniques, ce qui le rend plus réactif dans certaines réactions chimiques.

- Propriétés antimicrobiennes et anticancéreuses : Comparé à des composés similaires, ce composé a montré une activité antimicrobienne et anticancéreuse accrue, ce qui en fait un candidat prometteur pour des recherches plus approfondies.

Propriétés

Formule moléculaire |

C22H18BrN7 |

|---|---|

Poids moléculaire |

460.3 g/mol |

Nom IUPAC |

2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C22H18BrN7/c23-17-9-7-8-16(14-17)15-24-30-22-28-20(25-18-10-3-1-4-11-18)27-21(29-22)26-19-12-5-2-6-13-19/h1-15H,(H3,25,26,27,28,29,30)/b24-15+ |

Clé InChI |

SHZIJFSDEHJCLE-BUVRLJJBSA-N |

SMILES isomérique |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)

![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)

![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)

![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)

![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)

![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)

![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)

![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)